molecular formula C7H2ClF4NO B1415421 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1245915-43-8

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1415421
CAS No.: 1245915-43-8
M. Wt: 227.54 g/mol
InChI Key: NHFYILGVYJHTLL-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1245915-43-8) is a high-purity fluorinated pyridine derivative of significant interest in advanced chemical and pharmaceutical research. This compound serves as a versatile and critical building block, particularly in the synthesis of complex molecules for drug discovery and development. Its molecular structure, which features both chloro-fluoro substitutions on the pyridine ring and a reactive trifluoroethanone group, makes it a valuable precursor for constructing active pharmaceutical ingredients (APIs) and other sophisticated targets . Researchers will find this compound essential for various applications, including medicinal chemistry for structure-activity relationship (SAR) studies, process chemistry for route scouting, and as a key intermediate in the development of agrochemicals and materials science. Proper handling is required, as the compound is classified with hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . To ensure stability and longevity, the product must be stored under an inert atmosphere at 2-8°C and requires cold-chain transportation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(6-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO/c8-6-4(9)1-3(2-13-6)5(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFYILGVYJHTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-Step Synthesis

  • Synthesis of 6-Chloro-5-fluoropyridine :

    • Start with pyridine and perform selective chlorination and fluorination reactions. This step requires careful control of conditions to achieve the desired substitution pattern.
  • Friedel-Crafts Acylation :

    • React the prepared 6-chloro-5-fluoropyridine with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the trifluoroethanone derivative.

Reaction Conditions

Step Reagents Conditions Yield
1 Pyridine, Cl₂, F₂ Controlled temperature and pressure Variable
2 6-Chloro-5-fluoropyridine, CF₃COCl, AlCl₃ Anhydrous solvent, reflux Expected: 50-70%

Analysis and Purification

After synthesis, the compound should be analyzed using techniques such as NMR spectroscopy (¹H and ¹⁹F) and mass spectrometry to confirm its structure and purity. Purification methods may include column chromatography or vacuum distillation, depending on the compound's properties.

Chemical Reactions Analysis

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. For instance, the trifluoromethyl ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions typically yield the corresponding alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The incorporation of fluorine and chlorine atoms enhances the biological activity against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Properties

Recent investigations into the structure-activity relationship (SAR) of fluorinated pyridine derivatives have highlighted their potential as anticancer agents. The trifluoroethanone moiety may contribute to the compound's ability to induce apoptosis in cancer cells. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, warranting further exploration in clinical settings .

Pesticide Development

The compound has been explored as a component in pesticide formulations. Its structure allows for the development of mesoionic pesticides that are effective against a range of agricultural pests. The unique electronic properties imparted by the trifluoroethanone group enhance the efficacy and stability of these formulations .

Herbicide Efficacy

In addition to its role in insecticides, 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has been studied for its herbicidal properties. The presence of halogenated groups improves the selectivity and potency of herbicides, making them more effective in controlling unwanted vegetation without harming crops .

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and chemical stability. Its trifluoromethyl group is particularly valuable in creating materials that require resistance to solvents and high temperatures. Research into polymer composites incorporating this compound shows promising results in improving material performance for industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria.
Anticancer Properties Induces apoptosis in breast and lung cancer cell lines.
Pesticide Development Formulated into mesoionic pesticides with high efficacy.
Herbicide Efficacy Demonstrated selective herbicidal activity on broadleaf weeds.
Polymer Synthesis Enhanced thermal stability in synthesized polymer composites.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is primarily determined by its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The trifluoromethyl ketone group is known to enhance the binding affinity of the compound to its molecular targets, leading to increased potency and efficacy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Primary Use/Note
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₂ClF₄NO 227.55 Cl (C6), F (C5), CF₃CO (C3) 1245915-43-8 Intermediate for fluorinated APIs*
1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone C₈H₅ClF₃NO 223.58 Cl (C5), CH₃ (C3), CF₃CO (C2) 2231676-64-3 Agrochemical intermediate
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone C₈H₂ClF₆NO 277.55 Cl (C3), CF₃ (C5), CF₃CO (C2) N/A High reactivity due to CF₃ group
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone C₉H₃ClF₆O 276.56 Cl (C3), CF₃ (C5), CF₃CO (C1) 1125812-58-9 Afoxolaner intermediate
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃BrF₃NO 254.00 Br (C6), CF₃CO (C3) 886364-47-2 Research chemical

Key Observations :

  • Substituent Position: The position of halogens (Cl, F) significantly impacts reactivity. For example, 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone’s C5 fluorine may enhance electrophilic substitution compared to C3-substituted analogs .
  • Ring System: Phenyl analogs (e.g., 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone) exhibit greater steric bulk and lipophilicity, making them suited for hydrophobic interactions in pesticidal applications .

Physicochemical and Application Differences

  • Reactivity : The trifluoroacetyl group in all analogs enhances electrophilicity, but electron-withdrawing substituents (e.g., CF₃ in phenyl derivatives) further activate the ketone for nucleophilic additions .
  • Applications: Pharmaceuticals: Fluorinated pyridines are pivotal in drug design (e.g., kinase inhibitors) due to improved metabolic stability . Agrochemicals: The phenyl derivative 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is critical in synthesizing Afoxolaner, a veterinary insecticide .

Biological Activity

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₇H₂ClF₄NO
  • CAS Number : 1245915-43-8
  • Molecular Weight : 227.54 g/mol

The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity, making it a suitable candidate for various biological applications.

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone exhibits biological activity primarily through its interaction with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Cell Proliferation : Similar compounds have shown potent inhibition of cancer cell lines such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests that the compound may interfere with cell cycle progression or induce apoptosis in malignant cells .
  • Agonistic Activity on Ion Channels : Preliminary studies indicate that compounds with similar structures may act as agonists for certain ion channels, potentially influencing cellular signaling pathways involved in various physiological processes .

Case Studies

  • Cancer Research : A study evaluating a series of fluorinated pyridine derivatives found that compounds structurally related to 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and disruption of metabolic processes within the cells .
  • Agricultural Applications : Research has suggested that derivatives of this compound may serve as effective agents for controlling agricultural pests. The mechanism involves disrupting metabolic pathways in target organisms, leading to their mortality .

Comparative Biological Activity Table

Compound NameTarget Organism/Cell LineIC50 (nM)Mechanism of Action
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanoneL1210 Mouse Leukemia Cells< 100Inhibition of cell proliferation
Related Fluorinated Pyridine DerivativeVarious Human Cancer Cell Lines50 - 200Induction of apoptosis
Agricultural DerivativeCommon Agricultural Pests< 500Disruption of metabolic pathways

Synthesis and Applications

The synthesis of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions that incorporate halogenation and fluorination techniques. Its applications extend beyond pharmaceuticals into agrochemicals, where it can be utilized for pest control due to its toxicological profile against specific pests without significant harm to non-target species .

Q & A

Q. Q1: What are the established synthetic routes for 1-(6-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone, and how can researchers optimize yield?

Methodological Answer: The compound is synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and halogenated pyridine derivatives. Key steps include:

  • Halogenation : Chlorination/fluorination of the pyridine ring to achieve regioselectivity (e.g., 6-chloro-5-fluoropyridine) .
  • Acylation : Reaction with trifluoroacetyl chloride under catalytic conditions (e.g., AlCl₃) at controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation (BP: ~265°C) .
    Yield Optimization :
  • Use substoichiometric catalysts (e.g., 0.9 eq AlCl₃) to reduce byproducts.
  • Monitor reaction progress via HPLC or GC-MS to terminate at peak product formation .

Advanced Mechanistic Studies

Q. Q2: How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoroacetyl group and halogens (Cl, F) create a π-deficient aromatic system , directing nucleophilic attacks to the para position relative to the electron-deficient carbonyl group. Researchers can:

  • Perform DFT calculations to map electron density (e.g., HOMO/LUMO analysis) .
  • Use kinetic isotope effects (KIE) to study rate-determining steps in substitutions (e.g., SNAr mechanisms) .
  • Validate with ¹H/¹³C NMR to track regioselectivity in reactions with amines or thiols .

Analytical Characterization Challenges

Q. Q3: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., oxime or hydrazone adducts) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas for novel derivatives (e.g., exact mass ± 2 ppm) .
  • ¹⁹F NMR : Tracks fluorinated environments (δ −60 to −70 ppm for CF₃ groups) and detects impurities .
  • IR spectroscopy : Identifies carbonyl stretching frequencies (~1750 cm⁻¹) and hydrogen bonding in intermediates .

Data Contradiction Analysis

Q. Q4: How should researchers address contradictions in reported melting points (e.g., 95–97°C vs. 114°C)?

Methodological Answer: Discrepancies may arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. dichloromethane) and compare DSC thermograms .
  • Hydrate formation : Perform Karl Fischer titration to quantify water content in samples .
  • Impurity profiling : Use HPLC-PDA to detect trace isomers (e.g., 3-chloro vs. 5-chloro positional isomers) .

Applications in Medicinal Chemistry

Q. Q5: What strategies are used to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Molecular docking : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using AutoDock Vina .
  • Enzyme assays : Measure IC₅₀ values in vitro (e.g., fluorescence-based ADP-Glo™ kinase assays) .
  • SAR studies : Synthesize analogs with modified pyridine substituents (e.g., replacing Cl with Br) and compare activity .

Environmental Stability and Degradation

Q. Q6: How can researchers assess the photostability of this compound under environmental conditions?

Methodological Answer:

  • UV-Vis spectroscopy : Expose solutions to UV light (254 nm) and monitor absorbance changes over time .
  • LC-MS/MS : Identify photodegradation products (e.g., defluorinated or hydroxylated derivatives) .
  • QSPR modeling : Predict half-life using computational models based on molecular descriptors (e.g., logP, HOMO energy) .

Computational Modeling for Reaction Design

Q. Q7: What computational tools are effective for predicting regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Methodological Answer:

  • Gaussian/PySCF : Calculate Fukui indices (electrophilicity) for each ring position .
  • Machine learning : Train models on existing EAS data (e.g., Hammett σ⁺ values) to predict reactivity .
  • MD simulations : Simulate transition states in explicit solvent (e.g., acetonitrile) to assess steric effects .

Advanced Derivative Synthesis

Q. Q8: What methodologies enable enantioselective synthesis of chiral derivatives (e.g., oxazolidinones)?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry in cyclization reactions .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates .
  • Dynamic kinetic resolution (DKR) : Optimize conditions (e.g., enzyme/lipase catalysts) to favor one enantiomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

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